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Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

Cat. No.: B1266254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
3-Amino-2-cyclohexen-1-one, a valuable building block in organic synthesis. The following
sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties,
offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The structural features of 3-Amino-2-cyclohexen-1-one have been elucidated using *H NMR,
13C NMR, and FT-IR spectroscopy. The key quantitative data from these analyses are
summarized in the tables below, providing a clear and concise reference.

Table 1: 'H NMR Spectroscopic Data for 3-Amino-2-
cyclohexen-1-one
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.23 S 1H =CH
3.20 bs 1H NH
2.37 m 2H CH:z
2.28 m 2H CH:z
1.97 m 2H CH:

Solvent: CDClIs, Frequency: 400 MHz

Table 2: 3C NMR Spectroscopic Data for 3-Amino-2-

cyclohexen-1-one

Chemical Shift (8) ppm Assignment
196.5 C=0 (C1)
163.8 =C-NH:z (C3)
99.8 =CH (C2)
36.8 CHz (C6)
29.2 CH: (C4)
21.9 CH: (C5)

Solvent: DMSO-ds

Table 3: FT-IR Spectroscopic Data for 3-Amino-2-

cyclohexen-1-one
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Wavenumber (cm~?) Intensity Assignment

3435 Strong N-H stretch (asymmetric)
3320 Strong N-H stretch (symmetric)
1650 Strong C=0 stretch (conjugated)
1605 Strong C=C stretch

1560 Strong N-H bend

Sample Preparation: KBr Pellet

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the NMR and IR spectra
presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 3-Amino-2-cyclohexen-1-one.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or
equivalent).

Sample Preparation:

o Approximately 10-20 mg of 3-Amino-2-cyclohexen-1-one was accurately weighed and
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs) for tH NMR or deuterated dimethyl
sulfoxide (DMSO-ds) for 3C NMR in a clean, dry NMR tube.

e The solution was gently agitated to ensure complete dissolution.
H NMR Acquisition Parameters:
o Pulse Program: Standard single-pulse sequence.

e Frequency: 400 MHz.
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e Solvent: CDCls.

e Temperature: 298 K.

e Number of Scans: 16.

o Relaxation Delay: 1.0 s.

e Spectral Width: 8278 Hz.

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.
e Frequency: 100 MHz.

e Solvent: DMSO-ds.

e Temperature: 298 K.

» Number of Scans: 1024.

o Relaxation Delay: 2.0 s.

e Spectral Width: 24038 Hz.

o Reference: Solvent peak (DMSO-ds at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3-Amino-2-cyclohexen-1-one.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer
Spectrum Two or equivalent).

Sample Preparation (KBr Pellet Method):
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e Approximately 1-2 mg of 3-Amino-2-cyclohexen-1-one was finely ground with 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle.

e The homogenous mixture was transferred to a pellet-pressing die.

e Apressure of 7-8 tons was applied for 2-3 minutes to form a transparent or semi-transparent
pellet.

FT-IR Acquisition Parameters:

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm~1.

e Number of Scans: 16.

e Background: A spectrum of the empty sample compartment was recorded as the background
and automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-
Amino-2-cyclohexen-1-one.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-2-cyclohexen-1-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266254+#spectroscopic-data-of-3-amino-2-
cyclohexen-1-one-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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